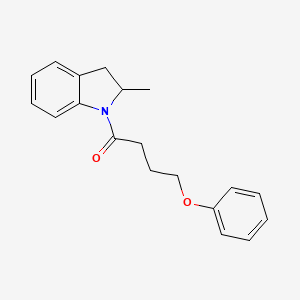
4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine, also known as BTFM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling.
Biochemical and physiological effects:
4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine has also been shown to modulate the expression of certain genes involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine in lab experiments is its specificity for certain enzymes and proteins, which allows for the selective inhibition of these targets. However, one limitation of using 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine is its potential toxicity, which may limit its use in certain experiments or in vivo studies.
Future Directions
There are several future directions for the study of 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine. One direction is the development of more potent and selective analogs of 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine for use in cancer treatment and other applications. Another direction is the study of the effects of 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine on other enzymes and proteins in the body, which may lead to the discovery of new targets for drug development. Additionally, the potential use of 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine in combination with other drugs or therapies for cancer treatment should be explored.
Synthesis Methods
4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)morpholine with 2-butoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-aminobenzoyl chloride with 2-(trifluoromethyl)morpholine in the presence of a base and a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine has also been studied for its potential use as a tool to study the function of certain proteins and enzymes in the body.
properties
IUPAC Name |
(2-butoxyphenyl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c1-2-3-9-22-13-7-5-4-6-12(13)15(21)20-8-10-23-14(11-20)16(17,18)19/h4-7,14H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURIOPSCCXGNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)
![methyl 2-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B5310028.png)
![N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5310036.png)
![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310051.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B5310056.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5310059.png)
![3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)
![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310076.png)
![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)
![2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5310100.png)
![2-methyl-5-({[2-(methylthio)phenyl]amino}sulfonyl)benzamide](/img/structure/B5310102.png)